Senexin A
Übersicht
Beschreibung
Senexin A is a potent and selective inhibitor of cyclin-dependent kinase 8 and cyclin-dependent kinase 19. These kinases are part of the mediator complex, which plays a crucial role in regulating gene transcription. This compound has shown promise in various scientific research applications, particularly in cancer research, due to its ability to inhibit specific transcriptional activities.
Wissenschaftliche Forschungsanwendungen
Senexin A has a wide range of applications in scientific research:
Cancer Research: It is used to study the role of cyclin-dependent kinase 8 and cyclin-dependent kinase 19 in cancer progression and to develop potential therapeutic strategies.
Gene Transcription Studies: this compound helps in understanding the regulation of gene transcription by inhibiting specific transcriptional activities.
Drug Delivery Systems: Research has explored the use of this compound in controlled drug delivery systems, such as graphene oxide-hybridized hyaluronic acid-based hydrogels.
Wirkmechanismus
Target of Action
Senexin A primarily targets Cyclin-dependent kinases 8 and 19 (CDK8/19) . CDK8 and CDK19 are important members of the cyclin-dependent kinase family associated with transcription and act as key “molecular switches” in the Mediator complex .
Mode of Action
This compound binds to CDK8/19 in an ATP-competitive manner . It inhibits the kinase activity of CDK8/19, thereby inhibiting p21-induced transcription . This interaction impairs the recruitment of RNA Polymerase II to the HIV-1 LTR, inhibiting the induction of HIV-1 expression in response to latency-reversing agents and T cell signaling agonists .
Biochemical Pathways
This compound affects the transcription-related processes by regulating gene expression through the Mediator complex . It plays a significant role in the regulation of HIV-1 transcription . The inhibition of CDK8/19 by this compound leads to the impairment of the NF-κB-dependent consensus promoter activity stimulated by p21 .
Pharmacokinetics (ADME Properties)
The optimization of these properties is crucial in the drug discovery process as they have a major impact on the likelihood of success of a drug .
Result of Action
The inhibition of CDK8/19 by this compound results in the suppression of p21-induced transcription . This action has been shown to antagonize HIV-1 reactivation and promote provirus latency in T cells . In the context of cancer, CDK8/19 inhibition by this compound can reverse doxorubicin-induced tumor-promoting paracrine activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of HIV-1, the efficacy of this compound in inhibiting viral replication was observed in response to T cell stimulation by PMA and ionomycin . .
Biochemische Analyse
Biochemical Properties
Senexin A interacts with CDK8 and CDK19, two important members of the cyclin-dependent kinase family . These interactions occur in an ATP-competitive manner . The nature of these interactions is inhibitory, with this compound effectively reducing the activity of these kinases .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the induction of HIV-1 expression in response to latency-reversing agents and T cell signaling agonists . It also impairs the recruitment of RNA Pol II to the HIV-1 LTR . In addition, this compound treatment reduces glycolytic and non-glycolytic capacity in both mock- and DENV2-infected samples .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with CDK8 and CDK19 . By binding to these kinases in an ATP-competitive manner, this compound inhibits their activity, leading to a reduction in p21-induced transcription . This can result in the reversal of doxorubicin-induced tumor-promoting paracrine activities .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For instance, treatment with Senexin B, a highly specific CDK8/19 inhibitor, predominantly downregulated gene expression after 3–5 hours; however, between 24 hours and 15 days, gene expression was primarily upregulated .
Dosage Effects in Animal Models
In animal models, this compound has been tested in combination with doxorubicin and other undisclosed chemotherapies for the treatment of lung, breast, colon, and prostate cancer . The effects of this compound vary with different dosages, and the compound has been shown to decrease tumor growth when used in combination with doxorubicin .
Metabolic Pathways
Given its role as a CDK8 inhibitor, it is likely that this compound interacts with various enzymes and cofactors within the cell .
Subcellular Localization
Given its role as a CDK8 inhibitor, it is likely that this compound localizes to the nucleus where CDK8 is typically found .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Senexin A umfasst mehrere Schritte, die mit der Herstellung der zentralen Chinolin-Struktur beginnen. Die wichtigsten Schritte umfassen:
Bildung des Chinolin-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Beteiligung eines Anthranilsäure-Derivats und einer Nitrilverbindung erreicht.
Substitutionsreaktionen: Der Chinolin-Kern unterliegt verschiedenen Substitutionsreaktionen, um die Phenylethylamin-Gruppe und andere funktionelle Gruppen einzuführen.
Reinigung: Das Endprodukt wird durch Verfahren wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Synthese- und Reinigungssysteme. Die Qualitätskontrollmaßnahmen sind streng, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Senexin A unterliegt während seiner Synthese hauptsächlich Substitutionsreaktionen. Es unterliegt typischerweise keinen Oxidations- oder Reduktionsreaktionen unter Standardbedingungen.
Häufige Reagenzien und Bedingungen:
Cyclisierungsreagenzien: Anthranilsäure-Derivate und Nitrilverbindungen.
Substitutionsreagenzien: Verschiedene Halogenide und Amine.
Lösungsmittel: Häufige Lösungsmittel sind Dimethylsulfoxid (DMSO) und Acetonitril.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, wobei eine hohe Reinheit durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte erreicht wird.
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Gen-Transkriptionsstudien: this compound hilft beim Verständnis der Regulation der Gen-Transkription durch die Hemmung spezifischer Transkriptionsaktivitäten.
Arzneimittel-Abgabesysteme: Die Forschung hat die Verwendung von this compound in kontrollierten Arzneimittel-Abgabesystemen untersucht, wie z. B. Graphenoxid-hybridisierten Hyaluronsäure-basierten Hydrogelen.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es die Aktivität der Cyclin-abhängigen Kinase 8 und der Cyclin-abhängigen Kinase 19 hemmt. Diese Kinasen sind an der Regulation der Gen-Transkription über den Mediator-Komplex beteiligt. Durch die Hemmung dieser Kinasen kann this compound die Transkription von Genen reduzieren, die an der Krebsentstehung und anderen Krankheiten beteiligt sind . Die Hemmung wird durch kompetitive Bindung an der ATP-Bindungsstelle der Kinasen erreicht .
Ähnliche Verbindungen:
Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Spezifität für die Cyclin-abhängige Kinase 8 und die Cyclin-abhängige Kinase 19, was es zu einem wertvollen Werkzeug macht, um diese spezifischen Kinasen ohne Off-Target-Effekte zu untersuchen. Seine Fähigkeit, transkriptionelle Aktivitäten stromabwärts des p21-Transkriptionsfaktors selektiv zu hemmen, unterscheidet es weiter von anderen Inhibitoren .
Vergleich Mit ähnlichen Verbindungen
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor that also targets cyclin-dependent kinase 8 but with less specificity.
Uniqueness of Senexin A: this compound is unique in its high specificity for cyclin-dependent kinase 8 and cyclin-dependent kinase 19, making it a valuable tool for studying these specific kinases without off-target effects. Its ability to selectively inhibit transcriptional activities downstream of p21 transcription factor further distinguishes it from other inhibitors .
Eigenschaften
IUPAC Name |
4-(2-phenylethylamino)quinazoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13/h1-7,10,12H,8-9H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJCNHGQFJFCOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1366002-50-7 | |
Record name | Senexin A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.